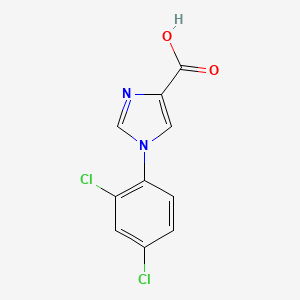

1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid

Description

1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid (CAS 952958-68-8) is a heterocyclic compound featuring an imidazole core substituted with a 2,4-dichlorophenyl group at the 1-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₀H₆Cl₂N₂O₂, with a molecular weight of 257.07 g/mol . This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly for designing modulators of ion channels or enzymes, as evidenced by its structural analogs in pharmacological studies .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-2-9(7(12)3-6)14-4-8(10(15)16)13-5-14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOGXSHAGQEVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 2,4-dichlorophenylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. The compound can also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Positional Isomers: Chlorine Substitution Patterns

Key Observations :

- The 2,4-dichloro isomer exhibits higher lipophilicity compared to monosubstituted analogs, influencing membrane permeability in biological systems.

- Monosubstituted analogs (e.g., 4-chloro derivative) are synthetically accessible (77% yield for 1-(4-chlorophenyl)-5-phenyl analogs ) and serve as precursors for complex derivatives.

Halogen-Substituted Analogs

Key Observations :

- Bromine substitution increases molecular weight and may enhance halogen bonding in protein-ligand interactions .

Functional Group Modifications

Key Observations :

- Carboxylic acid derivatives are pivotal for salt formation (e.g., hydrochloride salts) and ionic interactions in drug-receptor binding.

- Amide derivatives (e.g., piperidin-1-ylamide) demonstrate the compound’s versatility as a scaffold for drug candidates targeting neurological pathways .

Key Observations :

- Diaryl imidazole syntheses generally yield 60–77%, with electron-withdrawing groups (e.g., Cl, Br) slightly reducing efficiency .

Biological Activity

1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and features a dichlorophenyl group attached to an imidazole ring with a carboxylic acid functional group. This structure is significant as it contributes to the compound's biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. It is believed to inhibit the growth of microorganisms by:

- Disrupting Cell Membrane Synthesis : The imidazole ring may interfere with the synthesis or function of microbial cell membranes, leading to cell death.

- Inhibiting Enzymatic Activity : The compound can interact with various enzymes or receptors, disrupting essential biological pathways necessary for microbial survival .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Specific findings include:

- Antibacterial Activity : In vitro studies have demonstrated that this compound shows significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .

- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida species. Its MIC values indicate effective inhibition comparable to established antifungal agents such as griseofulvin .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other imidazole derivatives:

| Compound | Antibacterial Activity (MIC μg/ml) | Antifungal Activity (MIC μg/ml) |

|---|---|---|

| This compound | 50 (against S. typhi) | 250 (against C. albicans) |

| Ampicillin | 100 (against S. typhi) | N/A |

| Griseofulvin | N/A | 500 (against C. albicans) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.